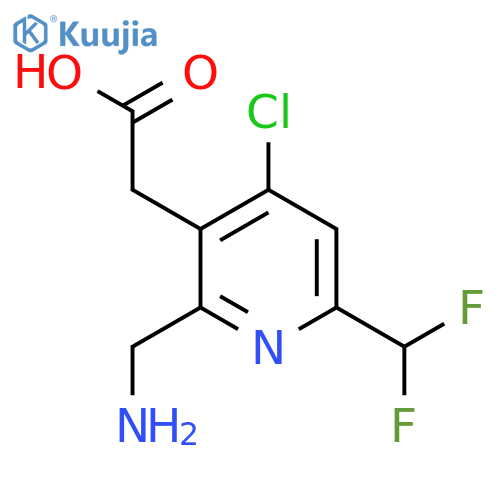Cas no 1804489-30-2 (2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid)

1804489-30-2 structure
商品名:2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid
CAS番号:1804489-30-2
MF:C9H9ClF2N2O2
メガワット:250.629768133163
CID:4873505
2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid
-
- インチ: 1S/C9H9ClF2N2O2/c10-5-2-6(9(11)12)14-7(3-13)4(5)1-8(15)16/h2,9H,1,3,13H2,(H,15,16)
- InChIKey: MIIOWTIZASPVQP-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(F)F)N=C(CN)C=1CC(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 76.2
2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029045369-1g |
2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid |
1804489-30-2 | 97% | 1g |
$1,534.70 | 2022-04-02 |
2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid 関連文献
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
1804489-30-2 (2-(Aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-acetic acid) 関連製品
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
